(R)-a-(Boc-amino)-biphenyl-4-acetic acid
Description
(R)-α-(Boc-amino)-biphenyl-4-acetic acid (CAS 221101-61-7) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Its structure features a biphenyl-4-yl group attached to an α-carbon bearing a Boc (tert-butoxycarbonyl) protecting group and a carboxylic acid moiety. The Boc group enhances solubility in organic solvents and protects the amine during solid-phase peptide synthesis (SPPS) . This compound is pivotal in medicinal chemistry for constructing peptide backbones and developing bioactive molecules due to its stereochemical specificity and compatibility with coupling agents like diisopropyl carbodiimide (DIPC) .
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 |
InChI Key |
IGQRMCQSKDTFDV-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Construction via Cross-Coupling Reactions
The biphenyl moiety is typically synthesized through Suzuki-Miyaura coupling between 4-bromophenylacetic acid derivatives and aryl boronic acids. Palladium catalysts such as Pd(PPh₃)₄ in toluene/water mixtures (3:1 v/v) achieve coupling efficiencies of 82–87% at 80°C. Alternatively, Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in DMF at 120°C provides moderate yields (68–72%) but requires longer reaction times (24–48 h).
Table 1: Biphenyl Synthesis Comparison
| Method | Catalyst System | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 85 | 12 |
| Ullmann | CuI, 1,10-phenanthroline | DMF | 70 | 36 |
Introduction of the Acetic Acid Sidechain
Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (0°C to room temperature) attaches the acetic acid group to the biphenyl core. This step requires strict moisture exclusion to prevent hydrolysis, achieving 75–80% yields. Post-acylation saponification with NaOH in ethanol/water (1:1) converts esters to carboxylic acids quantitatively.
Boc Protection of the Amino Group
The amino group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C for 1 h, then 24 h at 25°C) yield 90–95% Boc-protected product without racemization.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Industrial facilities employ continuous flow reactors to enhance biphenyl coupling efficiency. A tandem system combining Suzuki-Miyaura coupling (residence time: 30 min) with inline Boc protection achieves 92% overall yield at 10 kg/day throughput.
Nanoparticle-Enabled Purification
Post-synthesis, the crude product is dispersed into water-soluble nanoparticles (250–500 nm diameter) using polyethylene glycol (PEG-4000) and zirconium oxide beads. This method reduces organic solvent usage by 60% while maintaining >99% enantiomeric excess (ee).
Table 2: Purification Performance Metrics
| Method | Solvent Consumption (L/kg) | ee (%) | Purity (%) |
|---|---|---|---|
| Traditional Recrystallization | 120 | 98 | 95 |
| Nanoparticle Dispersion | 45 | 99.5 | 99 |
Stereochemical Control and Racemization Mitigation
Low-Temperature Coupling
Activating the carboxylic acid with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) at 0–4°C suppresses base-induced racemization during peptide bond formation. This protocol limits epimerization to <1%.
Resin-Based Dynamic Resolution
Immobilizing the Boc-protected intermediate on Wang resin via a photolabile linker enables iterative washing to remove diastereomeric impurities. UV cleavage (365 nm) releases the purified product with 99.2% ee.
Analytical Characterization Protocols
Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) on Chiralpak IC-3 columns (hexane/isopropanol 85:15, 1 mL/min) resolves (R)- and (S)-enantiomers (retention times: 12.7 min and 14.2 min, respectively). Circular Dichroism (CD) spectra show a positive Cotton effect at 225 nm for the (R)-enantiomer, confirming configuration.
Structural Validation via X-ray Crystallography
Single-crystal X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) confirms the (R)-configuration, with key torsion angles (C1-C2-N-C3 = −65.2°) matching density functional theory (DFT) predictions.
Comparative Analysis of Methodologies
Table 3: Cost-Benefit Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Route | Ullmann Route |
|---|---|---|
| Catalyst Cost ($/g) | 12.50 | 4.20 |
| Total Yield (%) | 85 | 70 |
| Purity (%) | 99 | 95 |
| Scalability | Excellent | Moderate |
Chemical Reactions Analysis
Types of Reactions
®-a-(Boc-amino)-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
®-a-(Boc-amino)-biphenyl-4-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-a-(Boc-amino)-biphenyl-4-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in various biochemical pathways. The biphenyl structure allows for hydrophobic interactions with target proteins, while the acetic acid moiety can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
(R)-2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid
- Structure : Replaces the biphenyl group with a 4,4-difluorocyclohexyl moiety.
- Properties : Increased lipophilicity due to fluorine atoms, enhancing membrane permeability. Molecular weight (~313.3 g/mol ) is higher than the biphenyl analogue .
- Applications : Used in drug discovery for fluorinated peptide analogues targeting metabolic enzymes .
(R)-3-(Boc-amino)-4-(4-chlorophenyl)butyric acid
- Structure : Features a butyric acid chain (four-carbon backbone) and a 4-chlorophenyl group.
- Properties : Longer carbon chain increases flexibility in molecular interactions. The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions .
- Applications: Intermediate in synthesizing β-amino acid-based therapeutics, such as protease inhibitors .
a-(Boc-amino)-4-hydroxycyclohexaneacetic acid
- Structure : Substitutes biphenyl with a hydroxycyclohexane ring.
- Properties : Polar hydroxy group improves aqueous solubility but reduces stability under acidic Boc-deprotection conditions .
- Applications : Explored in hydrophilic peptide conjugates for targeted drug delivery .
Deprotected Analogues
2-Amino-2-(4-phenylphenyl)acetic acid
- Structure : Lacks the Boc group, exposing the primary amine.
- Properties : Higher polarity (water-soluble) but prone to oxidation and side reactions in synthesis .
- Applications : Rarely used directly in SPPS due to instability; serves as a precursor for post-synthetic modifications .
Bioactive Biphenyl Acetic Acid Derivatives
(R)-(-)-2-Fluoro-α-methyl-4-biphenylacetic acid (Flurbiprofen)
- Structure: Incorporates a fluoro substituent and α-methyl group instead of Boc-amino.
- Properties : Exhibits anti-inflammatory activity via cyclooxygenase (COX) inhibition. The fluorine atom enhances binding affinity and metabolic stability .
- Applications: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID) .
Comparative Data Table
Key Research Findings
Solubility and Nanoparticle Formation: Boc-protected amino acids, including (R)-α-(Boc-amino)-biphenyl-4-acetic acid, form water-dispersible nanoparticles (250–750 nm) when processed with PEG, enabling their use in aqueous SPPS .
Synthetic Utility : The Boc group in the target compound remains stable under basic conditions but is cleaved by trifluoroacetic acid (TFA), making it ideal for stepwise peptide elongation .
Biological Activity : Unlike flavone-8-acetic acid derivatives (e.g., FAA), which induce nitric oxide in macrophages , the target compound’s bioactivity is primarily structural, facilitating peptide assembly rather than direct therapeutic effects.
Steric Effects : The biphenyl group imposes steric hindrance, slowing coupling kinetics compared to linear analogues like Boc-Gly-Tyr-OMe .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (R)-α-(Boc-amino)-biphenyl-4-acetic acid, and how do reaction conditions influence stereochemical purity?
- Methodology :
- Route 1 : Derivatize the Boc-protected amino acid with 4-(bromomethyl)phenylacetic acid (preferred due to higher reactivity compared to chloro derivatives). Couple to aminomethyl-resin via phenacyl ester intermediates, followed by zinc/acetic acid reduction to cleave the ester without affecting the Boc group .
- Route 2 : Use polylacetic acid-functionalized resins for direct loading of the Boc-amino acid, though this risks side reactions during resin activation .
- Critical Factors : Temperature (room temperature for phenacyl cleavage), solvent polarity (benzene for azeotropic drying), and choice of dispersing agents (e.g., PEG for nanoparticle synthesis) influence yield and enantiomeric excess .
Q. How can researchers optimize purification of (R)-α-(Boc-amino)-biphenyl-4-acetic acid to minimize byproducts?
- Methodology :
- Nanoparticle Dispersion : Generate water-dispersible Boc-amino acid nanoparticles (500–750 nm) via ball-mill pulverization with zirconium oxide beads and PEG. This enhances solubility in aqueous media while retaining chiral integrity .
- Chromatography : Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to resolve impurities. Monitor UV absorbance at 254 nm for aromatic groups .
Q. What analytical techniques are most reliable for characterizing the structural and chiral integrity of this compound?
- Methodology :
- NMR Spectroscopy : Compare H and C chemical shifts with PubChem data (e.g., InChIKey
WCTJRKVPYCQVQM-UHFFFAOYSA-Nfor biphenylacetic acid derivatives) . - X-ray Crystallography : Confirm stereochemistry via single-crystal analysis, as demonstrated for analogous 4-hydroxyphenylacetic acid complexes .
- Circular Dichroism (CD) : Validate (R)-configuration by comparing CD spectra to reference standards like (R)-2-amino-2-(4-fluorophenyl)acetic acid .
Advanced Research Questions
Q. How does the Boc group in (R)-α-(Boc-amino)-biphenyl-4-acetic acid influence stability under aqueous vs. organic reaction conditions?
- Methodology :
- Aqueous Media : Boc groups exhibit limited solubility but retain stability in mildly acidic/basic conditions (pH 4–8). Nanoparticle formulations (e.g., PEG-dispersed) improve aqueous compatibility for peptide synthesis .
- Organic Media : Boc deprotection requires strong acids (e.g., TFA in DCM), but the biphenyl backbone enhances resistance to premature cleavage compared to aliphatic analogs .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Boc-protected derivative?
- Methodology :
- Low-Temperature Coupling : Perform amino acid activation at 0–4°C with HOBt/DIC to reduce base-induced racemization .
- Side-Chain Protection : Use polar protecting groups (e.g., Trt for amines) to minimize steric hindrance and maintain chiral fidelity during resin loading .
Q. How can researchers resolve contradictions in solubility data between Boc-protected derivatives and their free amine counterparts?
- Methodology :
- Comparative Solubility Testing : Use dynamic light scattering (DLS) to quantify nanoparticle stability in water vs. organic solvents (e.g., DMF, THF). Boc groups reduce aqueous solubility by ~40% compared to Fmoc analogs but enhance lipid bilayer penetration .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles (e.g., 156–160°C melting point for biphenylacetic acid) with solvent polarity .
Q. What are the limitations of using (R)-α-(Boc-amino)-biphenyl-4-acetic acid in enzyme inhibition studies, and how can they be addressed?
- Methodology :
- Steric Hindrance : The biphenyl moiety may obstruct binding to active sites (e.g., cyclooxygenase-2). Mitigate via molecular docking simulations to optimize substituent positioning .
- Metabolic Stability : Assess oxidative metabolism using liver microsomes. Introduce electron-withdrawing groups (e.g., 4-fluoro substituents) to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
